68-Fold Greater Affinity for Nicotinic Receptor Ion Channel Compared to 2-Methylpiperidine
In a direct head-to-head binding assay using [3H]perhydrohistrionicotoxin ([3H]H12-HTX) as a probe for the nicotinic receptor-gated ion channel from Torpedo californica, 2,6-dimethylpiperidine (Nanofin) demonstrated a Ki of 8.8 μM, classifying it as a moderately active inhibitor. In stark contrast, the comparator 2-methylpiperidine was considerably less active, with a Ki of 600 μM [1]. This represents a 68-fold increase in affinity conferred by the addition of a single methyl group at the 6-position, a critical SAR finding. Furthermore, the study explicitly noted that the 3,5-dimethylpiperidine analog was inactive, confirming that both the 2- and 6-positions must be substituted for any appreciable activity [1].
| Evidence Dimension | Binding affinity (Ki) for the nicotinic receptor-gated ion channel |
|---|---|
| Target Compound Data | Ki = 8.8 μM |
| Comparator Or Baseline | 2-Methylpiperidine (Ki = 600 μM); 3,5-Dimethylpiperidine (Inactive) |
| Quantified Difference | Nanofin's affinity is approximately 68-fold higher than 2-methylpiperidine. |
| Conditions | [3H]H12-HTX binding assay on nicotinic receptor complexes from Torpedo californica electric organ. |
Why This Matters
This data proves that the 2,6-dimethyl substitution pattern is not just a structural variation but a strict requirement for ion channel interaction, directly justifying the selection of Nanofin over any mono- or differently di-substituted piperidine for studies targeting this site.
- [1] Aronstam RS, Edwards MW, Daly JW, Albuquerque EX. Interactions of piperidine derivatives with the nicotinic cholinergic receptor complex from Torpedo electric organ. Neurochem Res. 1988 Feb;13(2):171-6. doi: 10.1007/BF00973330. PMID: 2452357. View Source
